![molecular formula C16H29N3O2 B2794914 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide CAS No. 953137-59-2](/img/structure/B2794914.png)
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, which includes compounds like “N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide”, has been a subject of research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Molecular Design and Synthesis
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide is involved in the molecular design and synthesis of novel compounds with potential therapeutic applications. A similar compound, N-((1-benzylpiperidin-4-yl)methyl)-N-methylprop-2-yn-1-amine, was synthesized as part of a series aimed at discovering dual inhibitors for cholinesterase and monoamine oxidase. This indicates the utility of this molecular scaffold in developing multifunctional drugs for neurodegenerative diseases such as Alzheimer's (Bautista-Aguilera et al., 2014).
Neuroprotective Properties
Compounds structurally related to this compound have been studied for their neuroprotective effects, particularly in the context of Alzheimer's disease. For example, ASS234, a molecule with a similar design, was identified as a potent antioxidant capable of preventing β-amyloid-induced depletion of antioxidant enzymes, suggesting a potential role in neuroprotection and Alzheimer's disease therapy (Ramos et al., 2016).
Antidepressant-like Activity
Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, sharing a core structure with this compound, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds demonstrated potent antidepressant-like activity in animal models, suggesting the potential for developing new antidepressant drugs using this chemical framework (Sniecikowska et al., 2019).
Anticancer Activity
The structural motif present in this compound is also explored for its potential in anticancer drug development. N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, with a somewhat similar structural complexity, were synthesized and found to inhibit cancer cell growth, demonstrating the versatility of this chemical backbone in generating compounds with anticancer properties (Stefely et al., 2010).
Orexin Receptor Antagonism
Research into orexin-1 receptor antagonists for treating stress-induced hyperarousal without inducing hypnotic effects has utilized compounds structurally related to this compound. These studies contribute to understanding the role of orexin receptors in stress and arousal, offering a basis for potential therapeutic agents targeting these pathways (Bonaventure et al., 2015).
properties
IUPAC Name |
N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-2-9-17-15(20)16(21)18-12-13-7-10-19(11-8-13)14-5-3-4-6-14/h13-14H,2-12H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHMZLJECWQRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1CCN(CC1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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